Dadahol A

Cytotoxicity Pediatric Cancer Neuroblastoma

Pediatric oncology researchers face critical gaps in sourcing validated neolignan standards-generic lignans fail to replicate Dadahol A's potency, and earlier anti-inflammatory screens missed its cytotoxic activity entirely. Dadahol A (CAS 405281-76-7) resolves this with the lowest IC50 (6.2 µM) among all neolignans tested against CHLA15 neuroblastoma cells, plus consistent superiority over Dadahol B. • IC50 6.2 µM against CHLA15 neuroblastoma; selectivity over hepatoblastoma & Hodgkin's lymphoma lines • Dual antiplasmodial activity: active against CQ-sensitive (D10) and CQ-resistant (K1) P. falciparum (IC50 4.04 µg/mL) • Essential reference standard for hemp root extract QC, valorization, and phytochemical profiling

Molecular Formula C39H38O12
Molecular Weight 698.7 g/mol
Cat. No. B1631321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDadahol A
Molecular FormulaC39H38O12
Molecular Weight698.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC(COC(=O)C=CC2=CC=C(C=C2)O)C(C3=CC(=C(C=C3)O)OC)O)OC)C=CCOC(=O)C=CC4=CC=C(C=C4)O
InChIInChI=1S/C39H38O12/c1-46-32-23-28(12-17-31(32)42)38(45)35(24-50-37(44)19-11-26-8-15-30(41)16-9-26)51-39-33(47-2)21-27(22-34(39)48-3)5-4-20-49-36(43)18-10-25-6-13-29(40)14-7-25/h4-19,21-23,35,38,40-42,45H,20,24H2,1-3H3/b5-4+,18-10+,19-11+
InChIKeyIKHAPHPJWABCCU-WGSZPKJISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dadahol A Overview


Dadahol A (CAS: 405281-76-7; molecular formula: C39H38O12; molecular weight: 698.71 g/mol) is a naturally occurring 8-O-4′ oxyneolignan first isolated from the bark and twigs of Artocarpus dadah (Moraceae) [1]. As a dimeric phenylpropanoid derivative belonging to the lignan/neolignan class, Dadahol A exhibits a structurally complex scaffold with two methoxy substituents that distinguish it from its close structural analog dadahol B [2]. Recent investigations have identified Dadahol A in industrial hemp (Cannabis sativa L.) roots and demonstrated its cytotoxic activity across multiple pediatric cancer cell lines, representing the first documented demonstration of antiproliferative activity for this compound class [3].

Neolignan probe with dimethoxy substitution pattern
Pediatric cancer cell-line panel studies
Structure-activity relationship (SAR) investigations

Why Dadahol A Is Irreplaceable


Neolignans exhibit extensive structural diversity arising from variations in oxidative coupling patterns and substitution profiles, which directly dictate biological activity. Within the dadahol subfamily, a critical structural distinction exists between Dadahol A and Dadahol B—Dadahol A contains two methoxy groups whereas Dadahol B contains only one [1]. This subtle difference translates into measurably divergent cytotoxic potency: Dadahol A consistently exhibits lower IC50 values than Dadahol B across all tested pediatric cancer cell lines [1]. Moreover, the anticancer activity of Dadahol A was entirely unrecognized in earlier anti-inflammatory screening studies [2], underscoring that activity cannot be reliably extrapolated from structural similarity or prior literature. Users seeking specific cytotoxic activity in pediatric cancer models cannot assume that generic lignan standards, Dadahol B, or other neolignan analogs will reproduce the potency profile documented for Dadahol A.

Dadahol A (Target)
Reported dimethoxy neolignan with consistent cell-model response profile
Dadahol B / General Lignans
Monomethoxy or other substitution may shift cytotoxicity endpoint context
This Lot
Plant-derived neolignan isolated from hemp root or Artocarpus dadah
Synthetic Analog / Racemate
Stereochemical or methoxy variation may not reproduce reported assay responses

Dadahol A Comparative Evidence


Neuroblastoma Cytotoxicity: Dadahol A vs. Dadahol B

In a direct head-to-head comparison of purified compounds against the CHLA15 neuroblastoma cell line, Dadahol A achieved an IC50 of 6.2 µM, demonstrating superior cytotoxic potency relative to Dadahol B [1]. This represents the lowest IC50 value observed among all tested neolignan compounds and fractions in this study, with the methoxy-group-dependent structure-activity relationship indicating that the dimethoxy substitution pattern of Dadahol A confers enhanced potency compared to the monomethoxy analog Dadahol B [2].

Neuroblastoma potency
Head-to-head
Dadahol A IC₅₀ 6.2 µM vs. Dadahol B (lowest among neolignans tested)
Supports cytotoxicity endpoint review for neuroblastoma cell models
CHLA15 cell line; resazurin assay; 25 µM comparison
Cytotoxicity Pediatric Cancer Neuroblastoma Natural Product

Selectivity Across Pediatric Cancer Cell Lines

Dadahol A was evaluated across a panel of four pediatric cancer cell lines, revealing a distinct selectivity hierarchy: neuroblastoma (CHLA15, IC50 = 6.2 µM) > hepatoblastoma (Hep3B) > Hodgkin's lymphoma (L428) [1]. This differential sensitivity pattern was consistent across both semi-pure fractions and purified compound testing, with Dadahol A maintaining the lowest IC50 values in all cell lines compared to Dadahol B and other neolignan fractions [2].

Selectivity panel
Reported
Ranking: neuroblastoma > hepatoblastoma > Hodgkin's lymphoma
Cell-line sensitivity context may guide neuroblastoma-focused studies
CHLA15, Hep3B, L428; p
α‑Glucosidase class inference
Class-level
5‑Methoxy‑dadahol A analogs: 15.6‑fold lower IC₅₀ vs. acarbose
Dadahol scaffold may support enzyme inhibition screening; direct data pending
IC₅₀ 22.1 µM (threo), 33.3 µM (erythro); acarbose 344 µM
Antiplasmodial activity
Cross-study
Dadahol A IC₅₀ 4.04 µg/mL vs. P. falciparum D10/K1
Supports antimicrobial screening context for drug-resistant strain models
Bioassay-guided fractionation; chloroquine-sensitive and resistant strains
Cytotoxicity Pediatric Cancer Cell Line Panel Selectivity Profile

α-Glucosidase Inhibition: Methoxy Analogs vs. Acarbose

While direct quantitative data for Dadahol A in α-glucosidase inhibition assays are not currently available, structurally related 5-methoxy-dadahol A analogs have been rigorously characterized against the clinically used comparator acarbose. Erythro-5-methoxy-dadahol A exhibited an IC50 of 33.3 µM, and threo-5-methoxy-dadahol A exhibited an IC50 of 22.1 µM—both significantly outperforming acarbose (IC50 = 344.0 µM) by approximately 10-fold and 15-fold, respectively [1]. This class-level inference suggests that the dadahol scaffold, when appropriately substituted, possesses intrinsic α-glucosidase inhibitory capacity substantially exceeding that of the standard-of-care comparator.

α‑Glucosidase class inference
Class-level
5‑Methoxy‑dadahol A analogs: 15.6‑fold lower IC₅₀ vs. acarbose
Dadahol scaffold may support enzyme inhibition screening; direct data pending
IC₅₀ 22.1 µM (threo), 33.3 µM (erythro); acarbose 344 µM
α-Glucosidase Diabetes Enzyme Inhibition Lignan

Antimalarial Activity Against P. falciparum

Through two independent bioassay-guided fractionation approaches, dadahols A and B were identified as the major active compounds in organic extracts of Trema orientalis twigs against both chloroquine-sensitive (D10) and chloroquine-resistant (K1) strains of Plasmodium falciparum [1]. A separate investigation reported that Dadahol A inhibited P. falciparum growth in vitro with an IC50 value of 4.04 µg/mL [2]. Notably, the "HPLC biogram" methodology allowed for accelerated recognition of the active compounds in the complex plant extract, confirming that the antiplasmodial activity of the crude extract is largely attributable to Dadahol A and Dadahol B content [1].

Antiplasmodial activity
Cross-study
Dadahol A IC₅₀ 4.04 µg/mL vs. P. falciparum D10/K1
Supports antimicrobial screening context for drug-resistant strain models
Bioassay-guided fractionation; chloroquine-sensitive and resistant strains
Antimalarial Plasmodium falciparum Natural Product Bioassay-Guided Fractionation

Dadahol A Recommended Applications


Pediatric Neuroblastoma Drug Discovery

Based on the IC50 of 6.2 µM against CHLA15 neuroblastoma cells—the lowest among all neolignans tested—and the demonstrated selectivity for neuroblastoma over hepatoblastoma and Hodgkin's lymphoma cell lines, Dadahol A is optimally deployed in pediatric oncology research programs focused on high-risk neuroblastoma [1]. The consistent potency advantage over Dadahol B [2] makes Dadahol A the preferred reference standard for establishing structure-activity relationships and for use as a tool compound in mechanism-of-action studies targeting neural crest-derived tumor vulnerabilities.

Antimalarial Lead Optimization

Given the identification of Dadahol A as a major active antiplasmodial principle via bioassay-guided fractionation, with reproducible activity against chloroquine-sensitive (D10) and chloroquine-resistant (K1) P. falciparum strains [3] and a reported IC50 of 4.04 µg/mL [4], Dadahol A is suitable as a natural product scaffold for medicinal chemistry optimization in antimalarial programs. Its validated activity against resistant strains supports procurement for structure-based drug design and analog synthesis campaigns aimed at overcoming chloroquine resistance mechanisms.

α-Glucosidase Inhibitor Development for Type 2 Diabetes

Although direct data for Dadahol A are pending, the ~15.6-fold potency advantage of the structurally related threo-5-methoxy-dadahol A over acarbose (IC50 22.1 µM vs. 344.0 µM) [5] establishes the dadahol core as a privileged scaffold for α-glucosidase inhibition. Dadahol A procurement is therefore justified for carbohydrate metabolism research programs seeking to develop next-generation α-glucosidase inhibitors with potency substantially exceeding the current standard-of-care comparator.

Reference Standard for Hemp Root Valorization

The recent discovery that Dadahol A accumulates in industrial hemp (Cannabis sativa L.) roots and represents one of the principal cytotoxic constituents in this underutilized agricultural byproduct [6] positions Dadahol A as an essential analytical reference standard for hemp root extract characterization and quality control. Procurement supports research programs focused on hemp root valorization, phytochemical profiling, and the development of value-added products from hemp processing waste streams.

Application
Selection Property
Validation Focus
Pediatric neuroblastoma research
Cell-model endpoint review
Neuroblastoma cell-line response and SAR studies
Antimalarial lead identification
Antimicrobial screening context
P. falciparum strain-panel assay and resistance profiling
α‑Glucosidase inhibitor exploration
Enzyme inhibition class-level review
Scaffold-based SAR and comparator enzyme assays
Hemp root valorization studies
Phytochemical reference standard
Extract characterization and quality-control profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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